2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane)
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Overview
Description
2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) is a chemical compound with the molecular formula C21H24O2 and a molecular weight of 308.41406 g/mol . It is also known by its CAS number 3530-44-7 . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and useful in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane groups to alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the oxirane groups .
Comparison with Similar Compounds
Similar compounds to 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) include:
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity but different structural features.
Epichlorohydrin: A precursor in the synthesis of various epoxides, including 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane).
Glycidyl ethers: A class of compounds with similar functional groups and reactivity.
The uniqueness of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethyl)phenyl]propan-2-yl]phenyl]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-21(2,17-7-3-15(4-8-17)11-19-13-22-19)18-9-5-16(6-10-18)12-20-14-23-20/h3-10,19-20H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCKYOARSSVJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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